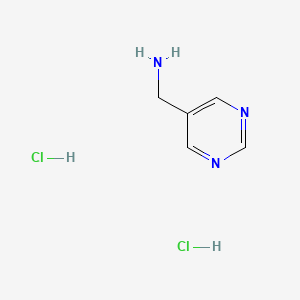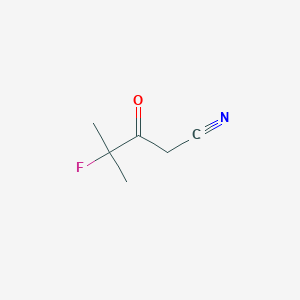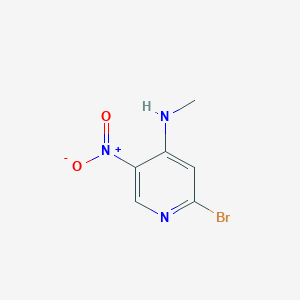
tert-butyl 2-chloro-4-methyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Vue d'ensemble
Description
Tert-butyl 2-chloro-4-methyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (TBCM-NPC) is a small organic molecule that is of great interest to the scientific community due to its potential applications in various fields. TBCM-NPC has been used in a variety of research projects, including drug design, material science, and biochemistry.
Applications De Recherche Scientifique
Anticancer Properties
Naphthyridines have been recognized for their potential in cancer treatment due to their ability to interact with various biological targets. They can function as enzyme blockers, receptor antagonists, and may have direct cytotoxic effects on cancer cells .
Anti-HIV Activity
Some naphthyridine derivatives exhibit activity against the human immunodeficiency virus (HIV), offering a pathway for the development of new antiretroviral drugs .
Antibacterial Agents
Naphthyridines have shown promising results as antibacterial agents. They are studied for their efficacy against a range of bacterial infections, potentially expanding the arsenal of antibiotics .
Analgesic and Anti-inflammatory
These compounds may also serve as analgesics and anti-inflammatory agents, providing relief from pain and inflammation through various mechanisms .
Antioxidant Activity
The antioxidant properties of naphthyridines make them candidates for combating oxidative stress, which is implicated in numerous diseases .
Enzyme Blockade
Naphthyridine derivatives can act as enzyme inhibitors, which is a crucial mechanism in drug development for various diseases .
Receptor Antagonism
By antagonizing specific receptors, naphthyridines can modulate physiological responses, which is valuable in treating different conditions .
Synthesis and Reactivity
Naphthyridines are versatile in synthetic chemistry, useful in cross-coupling reactions, modifications of side chains, and formation of metal complexes. This reactivity is essential for creating new molecules with potential therapeutic applications .
Propriétés
IUPAC Name |
tert-butyl 2-chloro-4-methyl-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-9-7-12(15)16-11-5-6-17(8-10(9)11)13(18)19-14(2,3)4/h7H,5-6,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGZJJFPPBULFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1CN(CC2)C(=O)OC(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



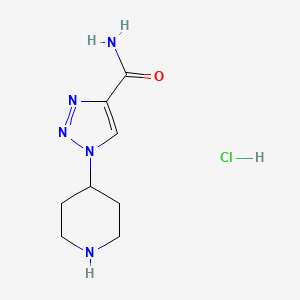

![7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1380897.png)
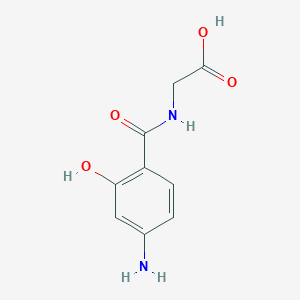

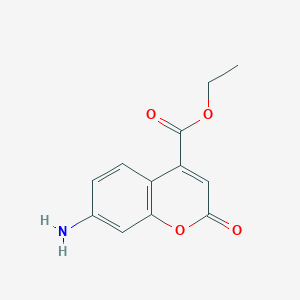
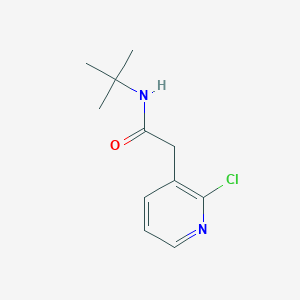
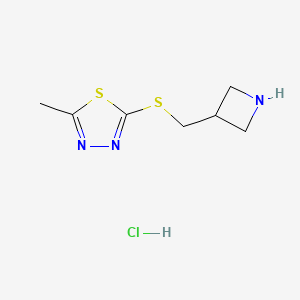
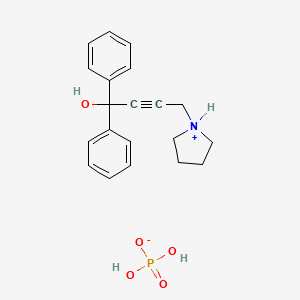
![2-{2-Azabicyclo[2.1.1]hexan-1-yl}acetic acid hydrochloride](/img/structure/B1380910.png)

